DLinDMA is a synthetic cationic lipid frequently employed in the field of gene delivery [, , , ]. It plays a crucial role as a key component of lipid nanoparticles (LNPs), specifically designed to encapsulate and deliver nucleic acids such as siRNA and plasmid DNA into cells [, ]. This ability to facilitate the intracellular delivery of genetic material makes DLinDMA a promising candidate for developing novel gene therapies targeting various diseases [, ].
DLinDMA, or N,N-dimethyl-3-aminopropane, is a cationic lipid that plays a critical role in the delivery of nucleic acids, particularly small interfering RNA (siRNA) and messenger RNA (mRNA). This compound has gained attention due to its effectiveness in forming lipid nanoparticles, which facilitate the encapsulation and transport of genetic materials into cells. DLinDMA is classified as an ionizable lipid, characterized by its ability to undergo protonation at physiological pH levels, enhancing its transfection efficiency.
DLinDMA is synthesized from readily available precursors in organic chemistry. It falls under the category of cationic lipids, which are essential for the formation of lipid nanoparticles used in gene delivery systems. The classification of DLinDMA as an ionizable lipid highlights its structural properties that enable it to interact favorably with nucleic acids, promoting cellular uptake.
The synthesis of DLinDMA typically involves straightforward organic reactions. One common method includes the reaction of dimethylamine with 3-aminopropanol, followed by appropriate purification techniques such as distillation or chromatography. The synthesis can be performed in a single step, providing a cost-effective and efficient pathway to produce this compound.
The technical details include:
DLinDMA possesses a simple molecular structure characterized by a dimethylamino group attached to a three-carbon alkyl chain. Its chemical formula is , with a molecular weight of approximately 101.17 g/mol. The structural representation can be summarized as follows:
This structure contributes to its cationic nature, allowing it to interact electrostatically with negatively charged nucleic acids.
DLinDMA participates in various chemical reactions primarily related to its role as a lipid component in nanoparticle formulations. Key reactions include:
These reactions are crucial for optimizing the delivery efficiency of siRNA and mRNA therapies.
The mechanism by which DLinDMA facilitates gene delivery involves several steps:
Data from various studies indicate that formulations containing DLinDMA exhibit significantly higher transfection efficiencies compared to other cationic lipids .
DLinDMA exhibits several important physical and chemical properties:
These properties are critical for its function as a delivery vehicle for genetic materials.
DLinDMA is primarily utilized in biomedical research and therapeutic applications:
Cationic and ionizable lipids serve as fundamental components of lipid nanoparticles (LNPs), enabling efficient encapsulation and intracellular delivery of nucleic acid therapeutics. These specialized lipids undergo protonation transitions in acidic environments (pH <6), facilitating complex formation with negatively charged RNA molecules during LNP self-assembly [4]. The molecular architecture of ionizable lipids—comprising hydrophobic domains, linker groups, and ionizable head groups—directly determines LNP stability, biodistribution, and endosomal escape efficiency. Prior to DLinDMA's development, early cationic lipids like DOTMA and DOTAP featured permanent positive charges that improved nucleic acid complexation but increased cytotoxicity and nonspecific interactions with blood components [9]. The transition toward pH-dependent ionizable lipids represented a paradigm shift in nucleic acid delivery technology, enabling enhanced biocompatibility and therapeutic indices.
1,2-Dilinoleyloxy-3-dimethylaminopropane (DLinDMA) emerged as a pivotal advancement in ionizable lipid design following systematic optimization of lipidic nanostructures for RNA interference therapeutics. As a member of the dimethylaminopropane (DMA) lipid family, DLinDMA established new standards for in vivo siRNA delivery efficiency when incorporated into LNPs [2] [9]. Its distinctive molecular framework—featuring dual linoleyl chains and a biodegradable ester-containing linker—enabled unprecedented gene silencing potency in hepatocytes at doses approximately tenfold lower than previous lipid formulations. DLinDMA-based LNPs demonstrated exceptional hepatic delivery of siRNA, achieving >80% target gene knockdown in murine models at 1 mg siRNA/kg doses and catalyzing rapid development of next-generation ionizable lipids [4] [9]. This compound remains an essential reference point for evaluating novel lipid structures and understanding structure-activity relationships in nucleic acid delivery systems.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7